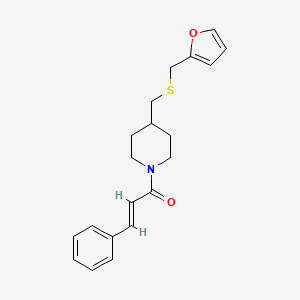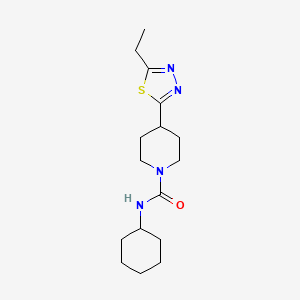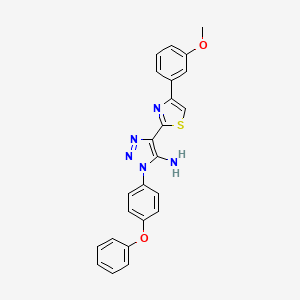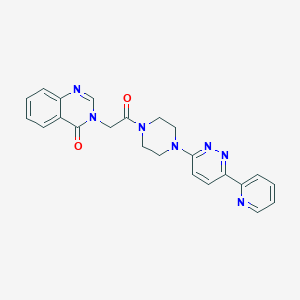![molecular formula C22H15F3O2 B2999357 3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone CAS No. 478260-70-7](/img/structure/B2999357.png)
3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone” is related to Fluoxetine Hydrochloride . Fluoxetine Hydrochloride is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, the thermal behavior of fluoxetine hydrochloride has been investigated using thermoanalytical techniques . Another study mentioned the synthesis of compounds by chlorination of pyridine acid derivative which further coupled with amine and form amide .Molecular Structure Analysis
The molecular structure of this compound is complex. It is related to the compound Fluoxetine, which has a molecular weight of 309.3261 . Theoretical studies have been conducted on similar compounds, providing insights into their dipole moments .Chemical Reactions Analysis
The thermal decomposition of fluoxetine hydrochloride, a related compound, has been studied. It was found that fluoxetine decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For instance, the thermal behavior of fluoxetine hydrochloride has been investigated, revealing that the sample melts at 159.6 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Organic Chemistry
Research on 3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone and related compounds focuses on the synthesis of complex organic structures with potential applications in pharmaceuticals and material science. One study discusses the preparation of trifluoromethylated dihydrocoumarins, indanones, and arylpropanoic acids through a one-pot synthesis using Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation. This method highlights the significance of fluoroorganics in enhancing the lipophilicity, bioavailability, and fast uptake of therapeutics due to the presence of fluorine in these molecules (Prakash et al., 2010).
Catalysis and Reaction Mechanisms
The research also delves into the mechanisms of chemical reactions involving similar structures. For example, the Rhodium-catalyzed reaction of alkynes with 2-bromophenylboronic acids involves carbonylative cyclization to yield indenones. This process is distinguished by its regioselectivity, dependent on the substituents on the alkynes, demonstrating the intricate interplay of factors in catalytic reactions (Harada et al., 2007).
Photophysical Properties
On the photophysical front, lanthanide-centered hybrid materials using modified functional bridges bonded with silica have been developed. These materials, which could coordinate to lanthanide ions and form an inorganic Si-O network, exhibit enhanced luminescent intensities and efficiencies, suggesting applications in lighting and display technologies (Liu & Yan, 2008).
Material Science and Polymer Applications
In material science, fused nonacyclic electron acceptors based on indacenobis(dithieno[3,2-b;2',3'-d]thiophene) with fluorine substituents have been synthesized for use in polymer solar cells. These molecules exhibit broad and strong absorption, with modifications in the fluorine atom number and position affecting electronic properties, charge transport, and ultimately the efficiency of solar cells (Dai et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as fluoxetine, are known to interact with serotonin reuptake inhibitors .
Mode of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Compounds with similar structures have been found to affect the serotonin reuptake pathway .
Pharmacokinetics
It is known that the presence of a trifluoromethyl group can significantly affect the pharmacokinetic properties of a compound .
Result of Action
It is known that compounds with similar structures can have significant effects on neuronal function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone. For example, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that the compound has a high dipole moment, which could influence its interactions with other biomolecules .
Molecular Mechanism
It is suggested that the compound may interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that it may have stability and long-term effects on cellular function .
Eigenschaften
IUPAC Name |
3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3O2/c23-22(24,25)15-8-4-9-16(12-15)27-20-11-5-10-17-18(13-19(26)21(17)20)14-6-2-1-3-7-14/h1-12,18H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXVJMDOENLLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2999274.png)


![3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2999278.png)
![(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2999279.png)


![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2999286.png)
![4-(4-Ethoxy-3-fluorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2999288.png)

![N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2999290.png)

![4-fluoro-N-[(4-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2999295.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2999297.png)
